4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CP-690,550 and belongs to the class of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a promising class of drugs that have shown potential in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
CP-690,550 works by inhibiting the activity of JAK enzymes, which play a key role in the immune response. JAK enzymes are involved in the signaling pathways of various cytokines, which are important in the immune response. By inhibiting the activity of JAK enzymes, CP-690,550 can reduce the production of cytokines and thereby reduce the inflammatory response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have various biochemical and physiological effects. In vitro studies have shown that CP-690,550 can inhibit the activity of JAK enzymes, reduce the production of cytokines, and inhibit the proliferation of immune cells. In vivo studies have shown that CP-690,550 can reduce the severity of autoimmune diseases, such as rheumatoid arthritis, and reduce the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes. However, CP-690,550 also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research and development of CP-690,550 and other JAK inhibitors. One potential direction is the development of JAK inhibitors with improved pharmacokinetic properties, such as better solubility and lower toxicity. Another potential direction is the development of JAK inhibitors with increased selectivity for specific JAK enzymes, which could lead to more targeted and effective treatments for specific diseases. Additionally, the potential applications of JAK inhibitors in neurology and oncology warrant further investigation and could lead to new treatments for these diseases.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2,6-dimethylpyrimidine with 5-chloro-2-fluoropyrimidine to form 4-(5-chloropyrimidin-2-yl)-2,6-dimethylpyrimidine. This intermediate is then reacted with 1-(4-piperidinyl)-4-hydroxy-2-butinone to form the final product, 4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential applications in various fields, including immunology, oncology, and neurology. In immunology, JAK inhibitors have shown potential in treating autoimmune diseases by inhibiting the activity of JAK enzymes, which play a key role in the immune response. In oncology, JAK inhibitors have shown potential in treating certain types of cancer by inhibiting the activity of JAK enzymes, which are often overexpressed in cancer cells. In neurology, JAK inhibitors have shown potential in treating neuroinflammatory diseases, such as multiple sclerosis, by inhibiting the activity of JAK enzymes, which play a key role in the inflammatory response.
Propriétés
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-10-7-14(20-11(2)19-10)21-5-3-13(4-6-21)22-15-17-8-12(16)9-18-15/h7-9,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMXLJKVJOIGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.